Methyl 5-iodo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate
Overview
Description
“Methyl 5-iodo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate” is a chemical compound with the molecular formula C8H5F3INO3S . It has a molecular weight of 379.09 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: COC(=O)C1=C(C=C(S1)I)NC(=O)C(F)(F)F . This indicates that the molecule contains a thiophene ring substituted with an iodo group, a methyl ester group, and a trifluoroacetamido group .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its melting point is reported to be between 191 - 193°C . More specific physical and chemical properties such as solubility, density, and refractive index are not available in the current data.Scientific Research Applications
Synthesis and Functionalization
Methyl thiophene-2-carboxylate compounds, including methyl 5-iodo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate, have been utilized in organic synthesis. For instance, they have been used as synthetic equivalents in reactions with aldehydes, ketones, and conjugated esters, facilitated by the promotion of samarium diiodide. This has led to the creation of compounds with functional groups like hydroxyl and carboxyl at remote positions. These synthesized compounds have applications in producing agents with various functional uses, such as antiarthritis agents and inhibitory agents of spore germination (Yang et al., 2000).
Photochemical Synthesis
The compound has been involved in photochemical synthesis processes. Specifically, derivatives of this compound have been used in the formation of 4H-thieno[3,2-c]chromene-2-carbaldehydes through UV light irradiation. The process has shown high yield and the formation of intermediate radical species, demonstrating the compound's utility in synthesizing photochromic materials, such as covert marking pigments (Ulyankin et al., 2021).
Safety and Hazards
Based on the available data, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling this compound . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental release, it’s advised to prevent further spillage or leakage if it is safe to do so .
Properties
IUPAC Name |
methyl 5-iodo-3-[(2,2,2-trifluoroacetyl)amino]thiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3INO3S/c1-16-6(14)5-3(2-4(12)17-5)13-7(15)8(9,10)11/h2H,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGAZUSVRUWTGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)I)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3INO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20719263 | |
Record name | Methyl 5-iodo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20719263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942589-44-8 | |
Record name | Methyl 5-iodo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20719263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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